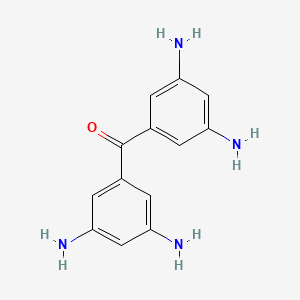![molecular formula C16H23N3O2 B14608336 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate CAS No. 57597-22-5](/img/structure/B14608336.png)
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes a cyanoethyl group, a phenyl group, and a butylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate typically involves the reaction of 2-[(2-Cyanoethyl)(phenyl)amino]ethanol with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a tertiary amine. The reaction proceeds through the formation of a urethane linkage between the hydroxyl group of the ethanol derivative and the isocyanate group of butyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the butylcarbamate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(2-Cyanoethyl)(phenyl)amino]ethyl acetate
- **2-[(2-Cyanoethyl)(phenyl)amino]ethyl ethylcarbamate
Uniqueness
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate is unique due to the presence of the butylcarbamate group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
57597-22-5 |
|---|---|
Molekularformel |
C16H23N3O2 |
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
2-[N-(2-cyanoethyl)anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C16H23N3O2/c1-2-3-11-18-16(20)21-14-13-19(12-7-10-17)15-8-5-4-6-9-15/h4-6,8-9H,2-3,7,11-14H2,1H3,(H,18,20) |
InChI-Schlüssel |
VGJRNJKDHSJNRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


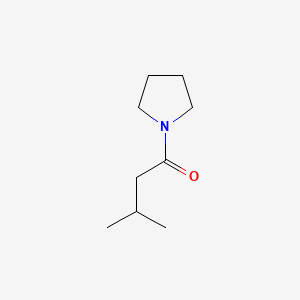
![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)
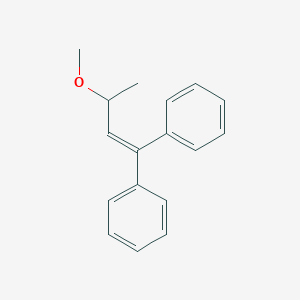


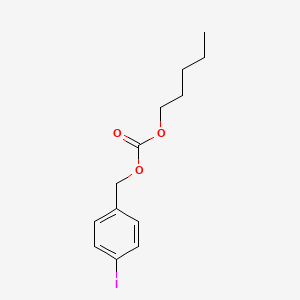
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)
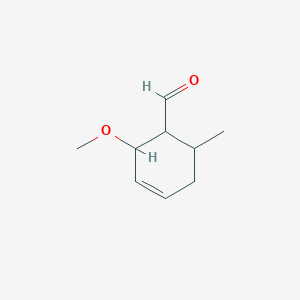
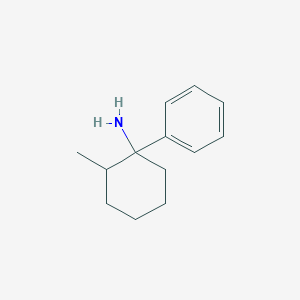
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
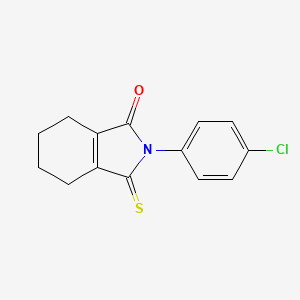
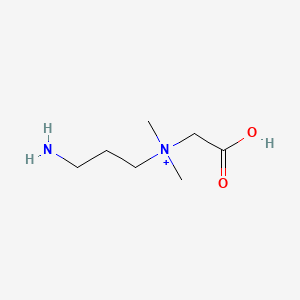
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
